molecular formula C9H6OS2 B1330775 2,2'-Bithiophene-5-carbaldehyde CAS No. 3779-27-9

2,2'-Bithiophene-5-carbaldehyde

Cat. No. B1330775
CAS RN: 3779-27-9
M. Wt: 194.3 g/mol
InChI Key: FYBWRAXKYXTOQC-UHFFFAOYSA-N
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Description

2,2’-Bithiophene-5-carboxaldehyde, also known as 2,2’-Bithiophene-5-carbaldehyde, is a chemical compound with the empirical formula C9H6OS2 . It is a yellow-brown to brown crystalline powder . This compound may be used in the synthesis of various other compounds, including boron dipyrromethene (BODIPY) oligothiophenes, (2,2’-bithiophene-5-carbaldehyde)-4-nitrophenylhydrazone (BT-NPH), bithiophene fulleropyrrolidine, and azomethine phthalic diimides .


Synthesis Analysis

2,2’-Bithiophene-5-carboxaldehyde can be synthesized through a multi-step reaction process . For instance, it can be used to produce BT-NPH via a reaction with 4-nitrophenylhydrazine . It can also be used to produce bithiophene fulleropyrrolidine via refluxing with sarcosine and fullerene .


Molecular Structure Analysis

The molecular weight of 2,2’-Bithiophene-5-carboxaldehyde is 194.27 . Its molecular structure includes a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

As mentioned earlier, 2,2’-Bithiophene-5-carboxaldehyde can react with 4-nitrophenylhydrazine to produce BT-NPH . It can also undergo a reaction with sarcosine and fullerene to produce bithiophene fulleropyrrolidine .


Physical And Chemical Properties Analysis

2,2’-Bithiophene-5-carboxaldehyde is a yellow-brown to brown crystalline powder . It has a melting point of 55-58 °C .

Scientific Research Applications

Synthesis of Boron Dipyrromethene (BODIPY) Oligothiophenes

  • Summary of Application : 2,2’-Bithiophene-5-carbaldehyde is used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes . BODIPY oligothiophenes are fluorescent dyes that have applications in various fields such as bioimaging and organic electronics due to their excellent photophysical properties.
  • Methods of Application : The synthesis involves a multi-step reaction process . The exact procedure would depend on the specific type of BODIPY oligothiophene being synthesized.
  • Results or Outcomes : The successful synthesis of BODIPY oligothiophenes would result in compounds with unique photophysical properties, which can be quantified using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy .

Synthesis of 4-Nitrophenylhydrazone Derivatives

  • Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can react with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone derivatives . These compounds have potential applications in the development of organic semiconductors.
  • Methods of Application : The synthesis involves reacting 2,2’-Bithiophene-5-carbaldehyde with 4-nitrophenylhydrazine . The exact procedure would depend on the specific conditions used in the reaction.
  • Results or Outcomes : The successful synthesis of 4-nitrophenylhydrazone derivatives would result in compounds with potential semiconductor properties, which can be quantified using techniques such as cyclic voltammetry .

Synthesis of Bithiophene Fulleropyrrolidine

  • Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of bithiophene fulleropyrrolidine . This compound has potential applications in the development of organic solar cells due to its unique electronic properties.
  • Methods of Application : The synthesis involves refluxing 2,2’-Bithiophene-5-carbaldehyde with sarcosine and fullerene . The exact procedure would depend on the specific conditions used in the reaction.
  • Results or Outcomes : The successful synthesis of bithiophene fulleropyrrolidine would result in a compound with unique electronic properties, which can be quantified using techniques such as cyclic voltammetry .

Synthesis of Azomethine Phthalic Diimides

  • Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of azomethine phthalic diimides . These compounds have potential applications in the development of organic semiconductors.
  • Methods of Application : The synthesis involves heating 2,2’-Bithiophene-5-carbaldehyde with N,N-bis(4-amino-2,3,5,6-tetramethylphenyl)naphthalene-1,4,5,8-dicarboximide (DANDI) . The exact procedure would depend on the specific conditions used in the reaction.
  • Results or Outcomes : The successful synthesis of azomethine phthalic diimides would result in compounds with potential semiconductor properties, which can be quantified using techniques such as cyclic voltammetry .

Synthesis of Bithiophene Imide Dyes

  • Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of bithiophene imide dyes . These dyes have potential applications in the development of organic solar cells due to their unique electronic properties.
  • Methods of Application : The synthesis involves reacting 2,2’-Bithiophene-5-carbaldehyde with an appropriate imide . The exact procedure would depend on the specific conditions used in the reaction.
  • Results or Outcomes : The successful synthesis of bithiophene imide dyes would result in compounds with unique electronic properties, which can be quantified using techniques such as cyclic voltammetry .

Synthesis of Bithiophene Schiff Base Compounds

  • Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of bithiophene Schiff base compounds . These compounds have potential applications in the development of organic semiconductors.
  • Methods of Application : The synthesis involves reacting 2,2’-Bithiophene-5-carbaldehyde with an appropriate amine . The exact procedure would depend on the specific conditions used in the reaction.
  • Results or Outcomes : The successful synthesis of bithiophene Schiff base compounds would result in compounds with potential semiconductor properties, which can be quantified using techniques such as cyclic voltammetry .

Safety And Hazards

This compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Relevant Papers One relevant paper is “Thiophene- and bithiophene-based π-conjugated Schiff base oligomers” which discusses the synthesis of new π-conjugated Schiff base oligomers based on a binaphthalene core and containing thiophene or bithiophene units in their backbone .

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBWRAXKYXTOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191237
Record name (2,2'-Bithiophene)-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bithiophene-5-carbaldehyde

CAS RN

3779-27-9
Record name (2,2'-Bithiophene)-5-carboxaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2'-Bithiophene)-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bithiophene-5-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of thien-2-ylboronic acid (0.939 g, 7.34 mmol) and Na2CO3 (2.40 g, 22.6 mmol) in water (75 mL) is added p-dioxane (75 mL). This mixture is treated sequentially with 5-carboxy-2-thiophenecarboxaldehyde (1.43 g, 7.48 mmol) and palladium (II) acetate (151 mg, 0.673 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent is evaporated in vacuo. To the residue is added EtOAc (400 mL) and water (300 mL). The aqueous layer is acidified to pH 1 with 1.0N aq. HCl. The aqueous layer is extracted with EtOAc (2×200 mL). The organic extracts are combined, washing with brine (200 mL), 5% aq. Na2S2O3 (200 mL), sat. aq. NaCl (200 mL), drying (Na2SO4), and the solvent evaporation in vacuo affords the title compound.
Quantity
0.939 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

250 ml of DMF in 1 liter flask was added 50.2 ml of POCl3 and stirred for 1 hour at 0° C. to form a complex. 83 g of 2,2'-bithiophene was dissolved in 200 ml of DMF and then added into the complex. After the solution was stirred at 10° C. for 0.5 hour, then the temperature was raised to 40° C. and stirred for 20 hours. The orange viscous product was poured into 3 l beaker and crushed ice cubes were added and stirred for 0.5 hour and then neutralized with 600 ml of 10% aqueous NaOH solution. After the solution was extracted with chloroform, washed with water and dried over anhydrous magnesium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography. 90 g of product was thus obtained and the melting point thereof was 56°-57° C.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To dimethyl formamide (250 ml) was added phosphoryl chloride (50.2 ml) with quick stirring. 2,2'-Bithiophene (83 g) in dimethyl formamide (200 ml) was then added and stirred at -10° C. for 30 minutes. Then the temperature was raised to 40° C. and was further stirred for 20 hours. The reaction mixture was then poured into crushed ice and stirred for 30 minutes. Sodium hydroxide aqueous solution (10%, 600 ml) was added and the solution was extracted with chloroform. The organic layer was washed with water, dried over anhydrous magnesium sulfate, concentrated and separated by silica gel chromatography. Product 90 g was obtained, melting point 56°-57° C.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bithiophene-5-carbaldehyde
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2,2'-Bithiophene-5-carbaldehyde
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2,2'-Bithiophene-5-carbaldehyde
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2,2'-Bithiophene-5-carbaldehyde
Reactant of Route 5
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2,2'-Bithiophene-5-carbaldehyde
Reactant of Route 6
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2,2'-Bithiophene-5-carbaldehyde

Citations

For This Compound
313
Citations
SP Armes, PA Chaloner, PB Hitchcock… - … Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) 2,2'-Bithiophene-5-carbaldehyde Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 50 Part 12 Pages 1945-1947 …
Number of citations: 12 scripts.iucr.org
S Tokarev, Y Sotnikova, AV Anisimov… - Mendeleev …, 2019 - hal.science
Small molecular chromophores have attracted much attention as active components in organic photonic devices due to their reproducible preparation, easy functionalization, facile …
Number of citations: 6 hal.science
M D'auria, A De Mico, F D'Onofrio… - The Journal of Organic …, 1987 - ACS Publications
A photochemicalapproach to the synthesis of six naturally occurring bithiophenes is described. The irradiation of 5-iodo-2-thiophenecarbaldehyde (3) in the presence of 2-…
Number of citations: 50 pubs.acs.org
JD Einkauf, L Mathivathanan, DT de Lill - Journal of Molecular Structure, 2016 - Elsevier
The crystal structure of [2,2′-bithiophene]-5-carboxylic acid was obtained from in-situ decarboxylation of [2,2′-bithiophene]-5,5′-dicarboxylic acid during solvothermal treatment. UV–…
Number of citations: 7 www.sciencedirect.com
E Lukevics, G Barbarella, P Arsenyan… - Journal of …, 2001 - Elsevier
Trimethylsilyl end-capped bi- and terthiophene carbaldehydes were prepared by reaction of bi- and terthienyl lithium with DMF. Condensation of 5-trimethylsilyl-2,2′-bithiophene-5′-…
Number of citations: 7 www.sciencedirect.com
VV Meshkovaya, AV Yudashkin, YN Klimochkin - Dyes and Pigments, 2015 - Elsevier
A series of novel 1-hydroxycycloalkyl- and cycloalkenylthiophenes (4a–4≿, 4e, 6b, 6d, 6e) and bithiophenes (5a–5e, 7b–7e) were synthesized via Grignard reaction. The conditions …
Number of citations: 13 www.sciencedirect.com
K Lim, K Song, Y Kang, J Ko - Dyes and Pigments, 2015 - Elsevier
Three organic sensitizers consisting of carbazole as an electron donor, indeno[1,2-b]thiophene as the bridging unit have been synthesized and characterized for use in dye-sensitized …
Number of citations: 25 www.sciencedirect.com
M Cui, Z Li, R Tang, H Jia, B Liu - European journal of medicinal chemistry, 2011 - Elsevier
In continuation of our investigation on the bithiophene structure as potential β-amyloid probes, a series of (E)-5-styryl-2,2′-bithiophene (SBTP) derivatives was designed and …
Number of citations: 24 www.sciencedirect.com
T Duan, K Fan, C Zhong, W Gao, X Chen… - … of Photochemistry and …, 2014 - Elsevier
A series of new organic dyes containing 2,2′-bithiophene unit as a π-linker to connect three electron-donors (including carbazole, DH-45; phenothiazine, DH-46; triphenylamine, DH-…
Number of citations: 12 www.sciencedirect.com
AR Hamad, H Calis, A Caglar… - International Journal of …, 2022 - Wiley Online Library
The development of organic‐based metal‐free catalysts is vital for the commercialization of fuel cells. At present, novel indole derivatives (2‐((5‐(5‐[1‐Methyl‐2‐phenyl‐1H‐indol‐3‐yl] …
Number of citations: 15 onlinelibrary.wiley.com

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